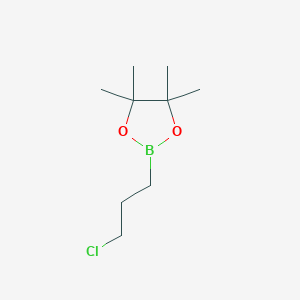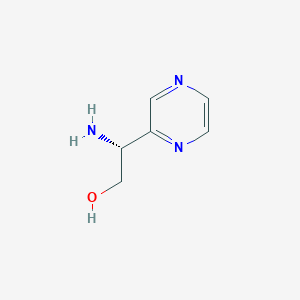![molecular formula C10H14Cl2N4 B13488408 methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride](/img/structure/B13488408.png)
methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzyl chloride with methylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline hydrochloride
- Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine
Uniqueness
Methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14Cl2N4 |
|---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H12N4.2ClH/c1-11-6-9-2-4-10(5-3-9)14-8-12-7-13-14;;/h2-5,7-8,11H,6H2,1H3;2*1H |
InChI Key |
LJQUCJQXKRUEFR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2C=NC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)




![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)

![3-[1-oxo-4-(piperazine-1-sulfonyl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13488375.png)
![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)
![methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride](/img/structure/B13488382.png)

